Ehretinine

Descripción general

Descripción

Ehretinine is a novel pyrrolizidine alkaloid derived from the plant Ehretia aspera. This compound is notable for being the first natural occurrence of a retronecanol ester . Pyrrolizidine alkaloids are a group of naturally occurring chemical compounds known for their diverse biological activities and potential medicinal properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ehretinine involves several steps, starting from the extraction of the plant material. The plant material is typically extracted using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its recent discovery and the complexity of its extraction and purification processes. advancements in extraction technologies and chromatographic methods could facilitate large-scale production in the future.

Análisis De Reacciones Químicas

Types of Reactions: Ehretinine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antimicrobial Activity

Ehretinine has demonstrated antimicrobial properties against various pathogens. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents. A study published in the Journal of Ethnopharmacology highlighted its effectiveness against strains resistant to conventional antibiotics .

1.2 Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as breast and liver cancer cells. One notable study found that this compound inhibited cell proliferation and triggered cell cycle arrest, suggesting its potential as a chemotherapeutic agent .

Toxicological Studies

2.1 Hepatotoxicity

Despite its beneficial applications, this compound is also associated with hepatotoxic effects. Studies have shown that exposure to pyrrolizidine alkaloids, including this compound, can lead to chronic liver disease in experimental models. Research indicates that even low doses can cause significant liver damage over time, raising concerns about its safety .

2.2 Carcinogenic Potential

The carcinogenic potential of this compound has been a subject of investigation due to its structural similarities with other known carcinogenic pyrrolizidine alkaloids. Experimental studies have suggested that prolonged exposure may increase the risk of liver tumors, necessitating further research to understand the mechanisms involved .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Journal of Ethnopharmacology | Antimicrobial Activity | This compound showed significant antimicrobial activity against resistant bacterial strains. |

| Cancer Letters | Anticancer Effects | Induced apoptosis in breast cancer cells; inhibited cell proliferation. |

| Toxicology Reports | Hepatotoxicity | Chronic exposure linked to liver damage in animal models; low-dose effects observed. |

Mecanismo De Acción

The mechanism of action of Ehretinine involves its interaction with various molecular targets and pathways. As a pyrrolizidine alkaloid, it can bind to nucleic acids and proteins, potentially disrupting cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through the modulation of enzyme activities and interference with DNA replication and repair mechanisms.

Comparación Con Compuestos Similares

Retronecine: Another pyrrolizidine alkaloid with similar structural features.

Senecionine: Known for its hepatotoxic properties, it shares some chemical similarities with Ehretinine.

Lycopsamine: Another pyrrolizidine alkaloid with comparable biological activities.

Uniqueness of this compound: this compound is unique due to its specific structural configuration as a retronecanol ester, which distinguishes it from other pyrrolizidine alkaloids. This unique structure may contribute to its distinct biological activities and potential therapeutic applications.

Actividad Biológica

Ehretinine is a pyrrolizidine alkaloid isolated from the leaves of Ehretia asperia, a plant belonging to the genus Ehretia. This compound has garnered attention due to its potential biological activities, particularly in the context of traditional medicine and pharmacology. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by a unique chemical structure that includes a 7-hydroxy group on its necine base, which is esterified with 4-methylbenzoic acid. This structural configuration is atypical among pyrrolizidine alkaloids, contributing to its distinct biological properties .

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds from the Ehretia genus exhibit significant antimicrobial properties. A systematic review highlighted that extracts from Ehretia plants possess antibacterial and antifungal activities, which can be attributed to their phytoconstituents such as flavonoids and phenolic acids .

2. Antiparasitic Activity

Studies have shown that certain extracts from Ehretia species demonstrate antiparasitic effects, particularly against protozoan parasites. This has implications for traditional treatments of diseases like malaria .

3. Anti-inflammatory and Antioxidant Effects

this compound and related compounds have been reported to exhibit anti-inflammatory properties. The antioxidant activity of these compounds helps in mitigating oxidative stress, which is linked to various chronic diseases .

4. Antitubercular Activity

Recent studies identified two specific compounds from Ehretia longiflora—ehretiolide and prenylhydroquinone—that demonstrated antitubercular activity. This suggests potential applications for this compound in treating tuberculosis .

Case Study 1: Traditional Use in Folk Medicine

In regions where Ehretia plants are prevalent, local populations have utilized them for treating ailments such as respiratory infections and skin diseases. Ethnobotanical surveys reveal that these plants are often used in herbal formulations, showcasing their significance in traditional medicine practices.

Case Study 2: Pharmacological Testing

A pharmacological study investigated the efficacy of this compound against bacterial strains resistant to conventional antibiotics. The findings indicated that this compound exhibited inhibitory effects on several resistant strains, suggesting its potential as an alternative therapeutic agent .

Research Findings

Propiedades

IUPAC Name |

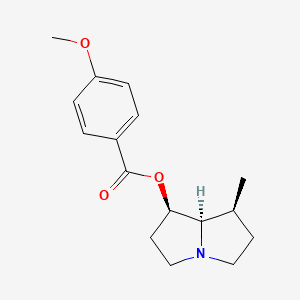

[(1R,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-11-7-9-17-10-8-14(15(11)17)20-16(18)12-3-5-13(19-2)6-4-12/h3-6,11,14-15H,7-10H2,1-2H3/t11-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRUMYPCEYRZQG-NILFDRSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN2C1C(CC2)OC(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN2[C@H]1[C@@H](CC2)OC(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76231-29-3 | |

| Record name | Ehretinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076231293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ehretinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | EHRETININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P23Z82Y326 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.